

# 1-Methylchrysene: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: 1-Methylchrysene

Cat. No.: B135444

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## Abstract

**1-Methylchrysene**, a polycyclic aromatic hydrocarbon (PAH), has been a subject of interest in toxicological and environmental research. This document provides an in-depth technical guide on the synthesis and chemical properties of **1-methylchrysene**, intended for researchers, scientists, and professionals in drug development. It details a prominent synthetic methodology, outlines key chemical and physical characteristics, and presents relevant biological and toxicological data. All quantitative information is summarized in structured tables, and experimental protocols are described to facilitate reproducibility.

## Chemical and Physical Properties

**1-Methylchrysene** is a solid, carbopolycyclic aromatic compound with the molecular formula  $C_{19}H_{14}$ .<sup>[1][2][3]</sup> Its properties are summarized in the tables below.

## Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>14</sub>	[1][2][3]
Molecular Weight	242.31 g/mol	[1][3]
Melting Point	250 °C	[4]
256.5 °C	[5]	
Boiling Point	449.4 °C at 760 mmHg	[6]
Density	1.164 g/cm <sup>3</sup>	[6]
Appearance	Colorless and odorless platelets (pure reagent form)	[7]

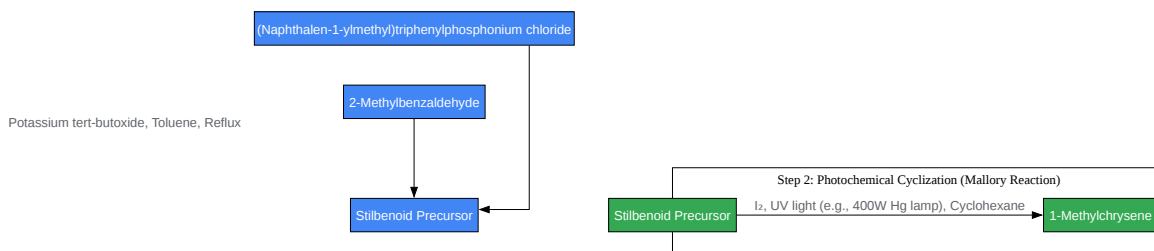
## Spectroscopic Data

Spectroscopy	Data	Source(s)
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 2.82 (s, 3H), 7.49 (d, J = 6.9 Hz, 1H), 7.57–7.73 (m, 3H), 7.99 (d, J = 8.7 Hz, 2H), 8.20 (d, J = 9.3 Hz, 1H), 8.66–8.80 (m, 4H) ppm	[8]
<sup>13</sup> C NMR (75MHz, CDCl <sub>3</sub> )	δ 19.9(CH <sub>3</sub> ), 120.9(CH), 121.4(CH), 121.5(CH), 123.1(CH), 123.3(CH), 126.25(CH), 126.31(CH), 126.6(CH), 127.3(CH), 127.4(CH), 127.8(C), 128.5(CH), 128.6(C), 130.5(C), 130.6(C), 131.1(C), 132.0(C), 134.9(C) ppm	[8]
Mass Spectrometry (HRMS, EI <sup>+</sup> , TOF)	m/z calcd for C <sub>19</sub> H <sub>14</sub> [M] <sup>+</sup> 242.109550447, found 242.109550447	[1]
The NIST Mass Spectrometry Data Center provides mass spectral data for 1-methylchrysene.	[1][2]	
Infrared (IR) Spectrum	IR spectral data is available through the NIST WebBook.	[9]

## Synthesis of 1-Methylchrysene

The most common and regiospecific method for synthesizing **1-methylchrysene** is through a photochemical cyclization of a stilbene-like precursor, a process known as the Mallory reaction. [8][10][11] This approach offers high yields, reported to be in the range of 82-88%. [8][11] The overall synthesis is a two-step process involving a Wittig reaction to create the stilbenoid precursor, followed by the photochemical cyclization. [12]

## Synthetic Workflow



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Caption: Workflow for the synthesis of **1-methylchrysene**.

## Experimental Protocols

This protocol describes the general procedure for the Wittig reaction to form the necessary stilbene precursor.

- **Preparation:** In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend (naphthalen-1-ylmethyl)triphenylphosphonium chloride and 2-methylbenzaldehyde in anhydrous toluene.
- **Reaction Initiation:** Add potassium tert-butoxide to the suspension and stir the mixture at reflux.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).

- **Workup:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- **Purification:** The crude product is purified by flash chromatography to yield the stilbenoid precursor.

This protocol details the Mallory reaction for the cyclization of the stilbenoid precursor.

- **Solution Preparation:** Dissolve the synthesized stilbenoid precursor and a stoichiometric amount of iodine in a suitable solvent such as cyclohexane within a quartz glass immersion well fitted with a Pyrex filter.<sup>[8][11]</sup> The concentration should be in the range of 3–13 mM.<sup>[8][11]</sup>
- **Irradiation:** Irradiate the solution with a medium-pressure mercury lamp (e.g., 400 W) while stirring.<sup>[8][11]</sup>
- **Monitoring:** The reaction can be monitored by observing the disappearance of the iodine color.<sup>[8]</sup>
- **Purification:** After the reaction is complete, the solvent is removed, and the crude product is purified by flash chromatography to yield **1-methylchrysene**.<sup>[8][11]</sup> Recrystallization can be performed for further purification.<sup>[8][11]</sup>

## Chemical Reactivity

As a polycyclic aromatic hydrocarbon, **1-methylchrysene** undergoes reactions characteristic of this class of compounds.

- **Oxidation:** Methylchrysenes can be oxidized to their corresponding chrysenecarboxylic acids using oxidizing agents like  $\text{KMnO}_4$ .<sup>[8]</sup>
- **Aromatic Substitution:** Aromatic hydrocarbons can undergo electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.<sup>[13]</sup>
- **Reactions with Oxidizing Agents:** Vigorous reactions, sometimes explosive, can occur when aromatic hydrocarbons come into contact with strong oxidizing agents.<sup>[13]</sup>

## Biological Activity and Toxicology

The biological activity of **1-methylchrysene** is an area of significant research interest, particularly concerning its carcinogenic potential.

- Aryl Hydrocarbon Receptor (AhR) Agonist: **1-Methylchrysene** is known to be an agonist of the aryl hydrocarbon receptor (AhR).[\[3\]](#)[\[5\]](#)

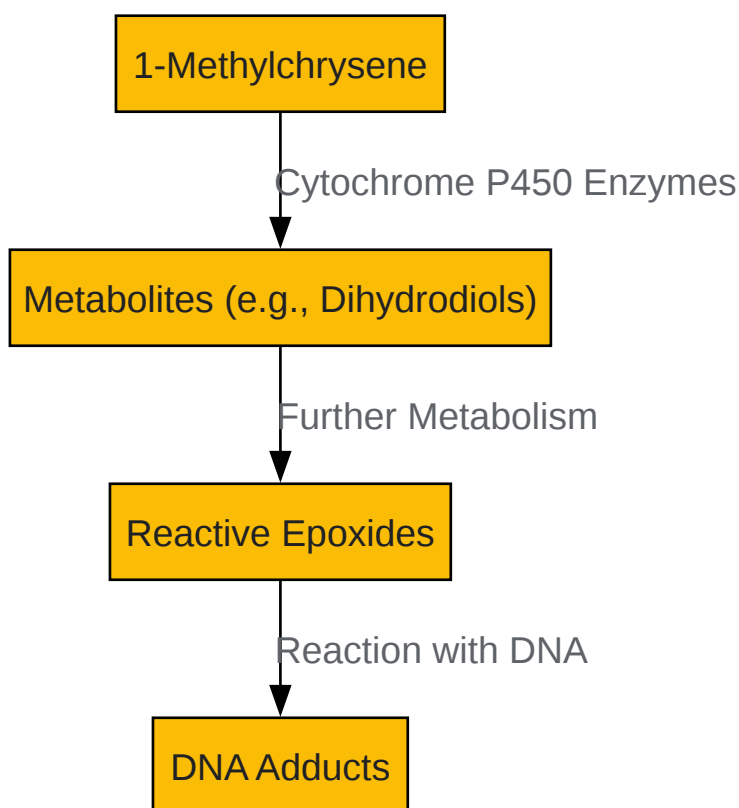
## Carcinogenicity and Mutagenicity

Endpoint	Result	Source(s)
Carcinogenicity (Mouse Skin Application)	Inactive in a comparative study.	<a href="#">[14]</a>
IARC Carcinogen Classification	Group 3: Not classifiable as to its carcinogenicity to humans.	<a href="#">[1]</a> <a href="#">[5]</a>
Mutagenicity (Salmonella typhimurium)	Mutagenic in the presence of an exogenous metabolic system.	<a href="#">[14]</a>
GHS Hazard Classification	May cause damage to organs (Warning Specific target organ toxicity, single exposure).	<a href="#">[1]</a>

While 5-methylchrysene is a known potent carcinogen, **1-methylchrysene** has demonstrated significantly less or no carcinogenic activity in comparative studies.[\[7\]](#)[\[15\]](#) The differing biological activities among methylchrysene isomers are attributed to variations in their metabolic activation pathways.[\[16\]](#)

## Metabolic Activation Pathway

The metabolic activation of chrysenes is a critical factor in their toxicity. This process is primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA.



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Caption: Generalized metabolic activation pathway for methylchrysenes.

## Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **1-methylchrysene**. The detailed synthetic protocols for the Mallory reaction, along with tabulated physical and spectroscopic data, offer valuable resources for researchers. While **1-methylchrysene** is structurally related to more potent carcinogens, its biological activity appears to be significantly lower. Further research into its metabolic pathways and interactions with biological systems will continue to enhance our understanding of this and other polycyclic aromatic hydrocarbons.

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